molecular formula C12H9N3O3 B14160911 Benzenamine, 4-nitro-N-nitroso-N-phenyl- CAS No. 3665-70-1

Benzenamine, 4-nitro-N-nitroso-N-phenyl-

Cat. No.: B14160911
CAS No.: 3665-70-1
M. Wt: 243.22 g/mol
InChI Key: HDKIMHWOSSQGFS-UHFFFAOYSA-N
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Description

Benzenamine, 4-nitro-N-nitroso-N-phenyl- is a chemical compound with the molecular formula C₁₂H₉N₃O₃ and a molecular weight of 243.2182 g/mol . It is also known by its IUPAC name, 4-nitro-N-nitroso-N-phenylbenzenamine. This compound is characterized by the presence of nitro, nitroso, and phenyl groups attached to a benzenamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-nitro-N-nitroso-N-phenyl- typically involves the nitration of N-phenylbenzenamine followed by nitrosation. The nitration process introduces a nitro group into the aromatic ring, while nitrosation adds a nitroso group to the amine nitrogen. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-nitro-N-nitroso-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-nitro-N-nitroso-N-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-nitro-N-nitroso-N-phenyl- involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The compound’s molecular targets include enzymes involved in oxidative stress and DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-nitro-N-nitroso-N-phenyl- is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological properties. This combination makes it valuable for specific applications in research and industry .

Properties

CAS No.

3665-70-1

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

N-(4-nitrophenyl)-N-phenylnitrous amide

InChI

InChI=1S/C12H9N3O3/c16-13-14(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9H

InChI Key

HDKIMHWOSSQGFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O

Origin of Product

United States

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